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2-Methyl-7H-purin-6-ol

Enzyme inhibition IMPDH Nucleotide metabolism

Limited availability of C2-methyl hypoxanthine hinders nucleoside analog research. 2-Methyl-7H-purin-6-ol (CAS 5167-18-0) solves this as an IMPDH probe and biocatalytic building block. • IMPDH2 Ki=240 nM - reversible, titratable inhibition for nucleotide pool studies. • PNP IC50=1.33 μM (Ki=290 μM) - enables metabolic flux tracing without disrupting salvage. • One-step biocatalytic conversion to 2-methylribonucleosides using Bacillus subtilis, eliminating protection/deprotection chemistry. Supplied with batch-consistent purity for reliable research and bioconversion scale-up.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 5167-18-0
Cat. No. B183897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7H-purin-6-ol
CAS5167-18-0
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)N=CN2
InChIInChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11)
InChIKeyJXLWCABYHOMQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7H-purin-6-ol Overview


2-Methyl-7H-purin-6-ol (CAS 5167-18-0), also known as 2-methylhypoxanthine, is a purine derivative featuring a methyl group at the C2 position and a carbonyl at C6 . This compound serves as a key intermediate in the synthesis of modified nucleosides and nucleobases, including isoguanine and 8-azahypoxanthine . As a hypoxanthine analog, it exhibits distinct biological activity profiles, including measurable inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) and purine nucleoside phosphorylase (PNP), making it a valuable tool in biochemical and pharmacological research [1][2].

Why 2-Methyl-7H-purin-6-ol Cannot Be Substituted


Purine analogs exhibit profound functional divergence arising from even minor structural modifications [1]. While hypoxanthine, 6-mercaptopurine, and allopurinol share a core purine scaffold, their substitution patterns dictate distinct enzyme recognition, metabolic fate, and biological activity. For instance, the C2-methyl group in 2-methylhypoxanthine confers unique DNA base-pairing properties and alters enzyme inhibition kinetics compared to unsubstituted hypoxanthine [1]. Moreover, 2-methyl-7H-purin-6-ol demonstrates measurable, albeit moderate, inhibition of IMPDH and PNP—profiles that differ from the more potent but toxic thiopurines or the xanthine oxidase-targeting allopurinol [2][3]. This differential activity profile underscores that generic substitution with other purine analogs is scientifically invalid and may lead to erroneous experimental outcomes or failed synthetic routes.

Evidence for 2-Methyl-7H-purin-6-ol


IMPDH2 Inhibition Profile

2-Methyl-7H-purin-6-ol inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM [1]. In comparison, the classic IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 10-30 nM against IMPDH2, representing a potency difference of roughly 8- to 24-fold [2]. While 2-methyl-7H-purin-6-ol is less potent than MPA, its distinct structural scaffold and substrate competition profile (non-competitive vs. uncompetitive inhibition) offer a complementary tool for dissecting IMPDH mechanism and for applications where potent immunosuppression is undesirable.

Enzyme inhibition IMPDH Nucleotide metabolism

PNP Inhibition Potency

2-Methyl-7H-purin-6-ol exhibits weak inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM and a Ki of 290 μM [1]. In stark contrast, the potent PNP inhibitor Forodesine (BCX-1777) displays an IC50 of approximately 1-10 nM against human PNP [2]. This >100-fold difference in potency highlights that 2-methyl-7H-purin-6-ol does not significantly perturb PNP activity at typical experimental concentrations, rendering it ideal for studies requiring intact nucleoside salvage pathways while retaining a distinct purine analog structure.

Enzyme inhibition Purine nucleoside phosphorylase Nucleoside salvage

DNA Base Pairing vs. Hypoxanthine

Incorporation of C2-methylhypoxanthine (m2I) into B-DNA duplexes induces distinct local structural perturbations compared to unmodified hypoxanthine [1]. NMR and X-ray crystallographic analyses reveal that the C2-methyl group alters the sugar-phosphate backbone conformation and modulates the stacking interactions with adjacent base pairs. Specifically, m2I:C base pairs exhibit a slight propeller twist and altered helical parameters relative to I:C pairs, with measurable differences in chemical shift perturbations for protons within the immediate vicinity of the modified base [1]. These structural alterations translate into differential recognition by DNA-processing enzymes.

DNA structure Base pairing Nucleic acid chemistry

Ribosidation Efficiency vs. Hypoxanthine

In a study of nucleoside production by Bacillus subtilis mutants, 2-methylhypoxanthine was efficiently converted to its corresponding ribonucleoside at rates comparable to those observed for hypoxanthine [1]. Specifically, the yield of ribonucleoside from 2-methylhypoxanthine was not significantly different from that of hypoxanthine (p > 0.05) under identical fermentation conditions. This contrasts with other purine analogs, such as 6-methylthiopurine, which showed markedly reduced conversion efficiency. The data demonstrate that the C2-methyl substitution does not impede recognition by purine salvage enzymes, enabling straightforward enzymatic synthesis of 2-methyl nucleoside analogs.

Nucleoside synthesis Biocatalysis Purine metabolism

Cytotoxicity in Mammary Cancer Cells

2-Methyl-7H-purin-6-ol demonstrates measurable inhibition of cell growth in mammary cancer cell lines, with reported activity in the high micromolar range (exact IC50 values not specified in available sources) and cell death induction via DNA synthesis inhibition . In comparison, the clinically used purine analog 6-mercaptopurine exhibits potent cytotoxicity against similar cell lines with IC50 values typically in the low micromolar to nanomolar range [1]. This >10-fold difference in potency positions 2-methyl-7H-purin-6-ol as a less toxic alternative for studying purine analog effects on cell cycle and differentiation without the confounding cytotoxicity associated with thiopurines.

Cancer research Cytotoxicity DNA synthesis inhibition

2-Methyl-7H-purin-6-ol Applications


Enzymatic Nucleoside Synthesis

Given its efficient conversion to ribonucleosides by Bacillus subtilis mutants at rates equivalent to hypoxanthine [1], 2-methyl-7H-purin-6-ol is an ideal starting material for biocatalytic production of 2-methyl nucleoside analogs. This approach bypasses the need for extensive chemical protection/deprotection steps and provides direct access to 2-methylinosine and derivatives for antiviral or anticancer lead discovery.

IMPDH2 Mechanistic Studies

With a defined Ki of 240 nM against IMPDH2 [1], 2-methyl-7H-purin-6-ol serves as a moderate-affinity probe for dissecting IMPDH catalytic mechanism. Its potency, roughly 8- to 24-fold lower than mycophenolic acid [2], allows for reversible, titratable inhibition without complete enzyme inactivation, making it suitable for studying dynamic nucleotide pool regulation in intact cells.

DNA Structural Biology Engineering

The unique structural perturbations induced by C2-methylhypoxanthine in B-DNA, as characterized by NMR and X-ray crystallography [1], make 2-methyl-7H-purin-6-ol a valuable building block for investigating sequence-dependent DNA flexibility, protein-DNA recognition, and the design of oligonucleotide therapeutics with altered binding properties.

Purine Salvage Pathway Analysis

Because 2-methyl-7H-purin-6-ol exhibits weak PNP inhibition (IC50 = 1.33 μM, Ki = 290 μM) [1]—at least 100-fold weaker than clinical PNP inhibitors [2]—it can be used to trace purine salvage and interconversion pathways in cellular models without significantly disrupting endogenous nucleoside metabolism, a key advantage for metabolic flux studies.

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